4-Fluoro-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a sulfonate compound that is commonly used as a reagent in organic synthesis processes. It has a molecular weight of 224.64 g/mol. The IUPAC name for this compound is 4-fluoro-2-methoxybenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3
. This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
1. Synthesis of Sulfonated Derivatives
- Synthesis of Sulfonated Derivatives of Fluoroaniline : The research by Courtin (1982) discusses the synthesis of sulfonated derivatives of fluoroaniline, which is closely related to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This process involves sulfonation and hydrolysis reactions, which are crucial in the creation of various chemical compounds (Courtin, 1982).
2. Vibrational Spectroscopic Studies
- Molecular Structure and Spectroscopic Studies : Nagarajan and Krishnakumar (2018) conducted a study on the vibrational spectroscopic properties of 4-Cyano-2-methoxybenzenesulfonyl Chloride. Their research highlights the significance of sulfonyl chloride derivatives in understanding molecular interactions and properties, which is relevant to the study of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride (Nagarajan & Krishnakumar, 2018).
3. Synthesis and Application in Pharmaceutical Research
- Sulfonamides and Carbamates Synthesis : Janakiramudu et al. (2017) demonstrated the synthesis of sulfonamides and carbamates using aryl sulfonyl chlorides. This research is pertinent as it shows the pharmaceutical applications of sulfonyl chloride derivatives in creating compounds with antimicrobial properties (Janakiramudu et al., 2017).
4. Chemical Reactions and Synthesis
- Desulfinylation of Sulfoxides : Uno, Sakamoto, and Suzuki (1992) explored the nucleophilic desulfinylation of α-fluoro-β-sulfoxides, highlighting the complex reactions sulfonyl chlorides can undergo. This study can provide insights into the reactivity and potential applications of 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride in synthetic chemistry (Uno, Sakamoto, & Suzuki, 1992).
5. Development of New Reagents
- New Fluorosulfonylation Reagent : Leng and Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which is similar in structure to 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride. This research is significant for the development of novel reagents in organic synthesis (Leng & Qin, 2018).
Safety And Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGYBLMLBADGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717296 | |
Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
CAS RN |
1214377-19-1 | |
Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.